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Abstract
Novo29, also known as clovibactin, is a promising depsipeptide antibiotic with potent activity

against a range of Gram-positive bacteria, including drug-resistant pathogens.[1][2][3] Its

unique mechanism of action, which involves targeting essential precursors of bacterial cell wall

synthesis, and a low propensity for resistance development have positioned it as a significant

candidate for further preclinical development.[3][4] This technical guide provides a

comprehensive overview of the stereochemistry and synthesis of Novo29, with a focus on the

key chemical features and methodologies that are critical for its biological activity.

Stereochemistry of Novo29
Novo29 is an eight-residue depsipeptide characterized by a macrolactone ring and a linear tail.

[1][2] A crucial feature of its structure is the presence of the noncanonical amino acid

hydroxyasparagine (hydroxyAsn) at position 5. The determination of the precise

stereochemistry of this residue was a key step in understanding the molecule's activity.

Through a combination of chemical synthesis, spectroscopic analysis (¹H NMR and LC-MS),

and in vitro antibiotic activity assays, the absolute stereochemistry of the hydroxyasparagine

residue in naturally occurring Novo29 was definitively established as (2R,3R)-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15135465?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/acs.joc.2c02648
https://escholarship.org/content/qt0647g5ff/qt0647g5ff_noSplash_82ba3697b8757cd3368ca586b38e5bf9.pdf
https://www.novobiotic.com/the-science
https://www.novobiotic.com/the-science
https://www.novumprs.com/clovibactin-novo29-a-groundbreaking-discovery-of-a-highly-effective-novel-antibiotic-with-lower-risk-of-bacterial-resistance/
https://pubs.acs.org/doi/10.1021/acs.joc.2c02648
https://escholarship.org/content/qt0647g5ff/qt0647g5ff_noSplash_82ba3697b8757cd3368ca586b38e5bf9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxyasparagine.[1][5][6][7] This was confirmed by comparing the natural product to

synthetically prepared Novo29 and its diastereomer, epi-Novo29, which contains (2R,3S)-

hydroxyasparagine.[1][5] The (2R,3R) configuration of the hydroxyasparagine residue is critical

for the antibiotic activity of Novo29, as epi-Novo29 exhibited no significant activity.[1]

X-ray crystallography of epi-Novo29 revealed an amphiphilic conformation, where hydrophobic

and hydrophilic residues are segregated on opposite faces of the molecule.[1][5][6] Molecular

modeling suggests that Novo29 can adopt a similar amphiphilic structure, which is believed to

be important for its interaction with the bacterial cell membrane and its molecular targets.[1][5]

[6]

Synthesis of Novo29
The total synthesis of Novo29 has been achieved through a convergent strategy involving

solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase

macrolactamization.[1][8] A critical aspect of the synthesis is the preparation of the chiral Fmoc-

protected hydroxyasparagine building blocks.

Synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH
Two main synthetic routes to the key building block, Fmoc-(2R,3R)-hydroxyasparagine-OH,

have been reported:

Route 1: From (R,R)-diethyl tartrate. This initial route involves a multi-step synthesis starting

from the readily available chiral pool material, (+)-diethyl L-tartrate.[1]

Route 2: Improved Synthesis from D-aspartic acid. A more efficient and scalable synthesis

was later developed, starting from D-aspartic acid. This improved route significantly shortens

the synthetic sequence.[8][9]

Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of the linear depsipeptide precursor is carried out on a solid support, typically 2-

chlorotrityl resin, using Fmoc-based chemistry.[8] The synthesis begins with the loading of the

C-terminal amino acid, Fmoc-Leu-OH (position 7), onto the resin.[1][8] The subsequent amino

acids are then coupled sequentially. The ester bond in the depsipeptide is formed by esterifying
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the β-hydroxy group of the (2R,3R)-hydroxyasparagine residue at position 5 with Fmoc-Leu-OH

(position 8).[1][2]

Following the assembly of the linear peptide, it is cleaved from the resin. The final

macrolactamization is then performed in solution to yield Novo29.

Synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH

Solid-Phase Peptide Synthesis (SPPS) Final Steps

D-Aspartic Acid Multi-step Conversion Fmoc-(2R,3R)-hydroxyAsn-OH

Sequential Coupling of
Residues 6-12-Chlorotrityl Resin Load Fmoc-Leu-OH (7) Esterification of

Fmoc-Leu-OH (8) to HyAsn (5) Cleavage from Resin Linear Depsipeptide Precursor Solution-Phase
Macrolactamization Novo29

Click to download full resolution via product page

Synthetic Workflow for Novo29.

Quantitative Data: In Vitro Antibiotic Activity
The antibiotic potency of natural and synthetic Novo29, along with its inactive epimer, has been

evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values

are summarized in the table below.
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Compound
Bacillus subtilis
ATCC 6051 (μg/mL)

Staphylococcus
epidermidis ATCC
14990 (μg/mL)

Escherichia coli
ATCC 10798
(μg/mL)

Natural Novo29 0.125 0.25 8

Synthetic Novo29 0.125 0.25 8

epi-Novo29 >32 >32 >32

Data sourced from

Krumberger et al.

(2023).[1]

Experimental Protocols
General Method for Solid-Phase Peptide Synthesis of
Novo29 Linear Precursor
The synthesis is performed on 2-chlorotrityl chloride resin.

Resin Loading: The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20%

piperidine in dimethylformamide (DMF).

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled using a

coupling agent such as HBTU/HOBt or HATU in the presence of a base like

diisopropylethylamine (DIPEA) in DMF.

Esterification: For the formation of the ester linkage, the protected peptide on the resin is

treated with Fmoc-Leu-OH, diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine

(DMAP).[1][2]

Cleavage: The final linear peptide is cleaved from the resin using a mild acid solution, such

as 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[2]

Macrolactamization
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The crude linear peptide is cyclized in a dilute solution using a peptide coupling reagent such

as diphenylphosphoryl azide (DPPA) or HATU in the presence of a base. The reaction is

typically carried out in a solvent like DMF over an extended period to favor intramolecular

cyclization over intermolecular polymerization.

Mechanism of Action and Key Structural Features
Novo29 inhibits bacterial cell wall synthesis by targeting essential peptidoglycan precursors,

namely lipid II and lipid III.[3][4] It is believed to bind to the pyrophosphate moiety of these

precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[4] This

interaction is facilitated by the specific three-dimensional structure of Novo29.

Key Stereochemical Features

Biological Activity

Novo29 Structure

Macrolactone Ring
(Essential for Activity)

(2R,3R)-Hydroxyasparagine
(Critical for Activity)

Amphiphilic Conformation
(Hydrophobic & Hydrophilic Faces)

Potent Antibiotic Activity
against Gram-positive Bacteria

Click to download full resolution via product page

Key Stereochemical Features of Novo29.

Structure-activity relationship (SAR) studies, including alanine scanning, have revealed that

several residues, including Phe1, D-Leu2, Ser4, Leu7, and Leu8, are important for the

antibiotic activity of Novo29.[9] The macrolactone ring is absolutely essential for its function, as

acyclic analogues are inactive.[9][10]

Conclusion
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The successful stereochemical determination and total synthesis of Novo29 have been pivotal

in advancing our understanding of this novel antibiotic. The establishment of the (2R,3R)

stereochemistry of the hydroxyasparagine residue and the development of a robust synthetic

route have enabled detailed structure-activity relationship studies and have paved the way for

the generation of analogues with potentially improved properties. The unique structural features

of Novo29, coupled with its potent activity and low resistance profile, make it a highly attractive

scaffold for the development of new therapeutics to combat bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15135465#novo29-antibiotic-stereochemistry-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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